molecular formula C8H8N2O2S B1403292 5-(Methylsulfonyl)-1H-indazole CAS No. 1173999-87-5

5-(Methylsulfonyl)-1H-indazole

Cat. No. B1403292
CAS RN: 1173999-87-5
M. Wt: 196.23 g/mol
InChI Key: VLCCXHFNVCNWPU-UHFFFAOYSA-N
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Description

Indazoles are a class of compounds that contain a pyrazole ring fused to a benzene ring . The term “5-(Methylsulfonyl)-1H-indazole” suggests that this particular compound has a methylsulfonyl group attached to the 5th position of the indazole ring. Methylsulfonyl is a sulfonyl group (a sulfur atom bonded to two oxygen atoms) with a methyl group attached .


Molecular Structure Analysis

The molecular structure of “5-(Methylsulfonyl)-1H-indazole” would consist of an indazole core with a methylsulfonyl group attached at the 5th position. The presence of the sulfonyl group could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of “5-(Methylsulfonyl)-1H-indazole” would likely be influenced by the presence of the methylsulfonyl group. Sulfonyl groups are known to be good leaving groups, suggesting that this compound could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Methylsulfonyl)-1H-indazole” would depend on factors such as its molecular structure and the presence of functional groups. For instance, the methylsulfonyl group could influence properties like solubility and reactivity .

Safety and Hazards

The safety and hazards associated with “5-(Methylsulfonyl)-1H-indazole” would depend on various factors, including its reactivity and potential biological activity. As with any chemical, appropriate safety measures should be taken when handling this compound .

Future Directions

The study of indazole derivatives is a vibrant field due to their potential therapeutic applications. Future research on “5-(Methylsulfonyl)-1H-indazole” could involve exploring its biological activity, developing efficient synthesis methods, and investigating its mechanism of action .

properties

IUPAC Name

5-methylsulfonyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCCXHFNVCNWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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